molecular formula C12H13NO B076394 2,3,4-Trimethylquinoline 1-oxide CAS No. 14300-13-1

2,3,4-Trimethylquinoline 1-oxide

Cat. No. B076394
CAS RN: 14300-13-1
M. Wt: 187.24 g/mol
InChI Key: KQGJCXVIQBTQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethylquinoline 1-oxide (TQO) is a chemical compound that has been extensively studied for its potential applications in scientific research. TQO is a heterocyclic compound that contains a quinoline ring and a methyl group on each of the 2, 3, and 4 positions. The compound has been found to possess unique properties that make it useful in various research applications.

Mechanism Of Action

Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide.
3. Study of Antioxidant Properties: Further research is needed to fully understand the antioxidant properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in the treatment of oxidative stress-related diseases.
4. Study of Anticancer Properties: Further research is needed to fully understand the anticancer properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in cancer research.
5. Study of Anti-inflammatory Properties: Further research is needed to fully understand the anti-inflammatory properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 2,3,4-Trimethylquinoline 1-oxide (2,3,4-Trimethylquinoline 1-oxide) is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound possesses unique properties that make it useful in various research applications, including fluorescence imaging, antioxidant activity, and cancer research. Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in various fields.

Biochemical And Physiological Effects

2,3,4-Trimethylquinoline 1-oxide has been found to possess several biochemical and physiological effects, including:
1. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been shown to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
2. Anticancer Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anticancer properties, making it a potential candidate for cancer research.
3. Anti-inflammatory Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

2,3,4-Trimethylquinoline 1-oxide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Fluorescent Properties: 2,3,4-Trimethylquinoline 1-oxide is a fluorescent compound, which makes it useful in fluorescence imaging applications.
2. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Anticancer Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anticancer properties, making it a potential candidate for cancer research.
Some of the limitations of 2,3,4-Trimethylquinoline 1-oxide include:
1. Toxicity: 2,3,4-Trimethylquinoline 1-oxide has been found to be toxic at high concentrations, which could limit its use in certain applications.
2. Limited Research: Despite its potential applications, there is limited research on the compound, which could limit its use in certain applications.
List of

Future Directions

There are several future directions for the study of 2,3,4-Trimethylquinoline 1-oxide, including:
1. Development of Novel

Synthesis Methods

2,3,4-Trimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,3,4-trimethylquinoline or the reaction of 2,3,4-trimethylquinoline with hydrogen peroxide and a catalyst. The most common method for synthesizing 2,3,4-Trimethylquinoline 1-oxide is through the oxidation of 2,3,4-trimethylquinoline using potassium permanganate.

Scientific Research Applications

2,3,4-Trimethylquinoline 1-oxide has been extensively studied for its potential applications in scientific research. The compound has been found to possess unique properties that make it useful in various research applications, including:
1. Fluorescence Imaging: 2,3,4-Trimethylquinoline 1-oxide is a fluorescent compound that emits a blue-green fluorescence when excited with visible light. This property makes it useful in fluorescence imaging applications, such as labeling of cells and tissues.
2. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Cancer Research: 2,3,4-Trimethylquinoline 1-oxide has been shown to possess anticancer properties, making it a potential candidate for cancer research.

properties

IUPAC Name

2,3,4-trimethyl-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJCXVIQBTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2[N+](=C1C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethylquinoline 1-oxide

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